1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea
Description
1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a synthetic urea derivative characterized by a piperidine ring substituted with a pyridine-3-sulfonyl group and a 2-methoxyethyl chain. Its structure combines a urea core with a sulfonamide-linked heterocyclic system, a design motif commonly employed in medicinal chemistry to enhance target binding and pharmacokinetic properties.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-23-10-7-17-15(20)18-11-13-4-8-19(9-5-13)24(21,22)14-3-2-6-16-12-14/h2-3,6,12-13H,4-5,7-11H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYYDTCQHDMLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)S(=O)(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea typically involves multiple steps:
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Formation of the Piperidine Intermediate:
Starting Material: 4-piperidone.
Reagents: Pyridine-3-sulfonyl chloride, base (e.g., triethylamine).
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
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Alkylation of the Piperidine Intermediate:
Reagents: 2-methoxyethyl chloride.
Conditions: The reaction is performed in the presence of a base (e.g., potassium carbonate) to facilitate the alkylation process.
-
Urea Formation:
Reagents: Isocyanate derivative.
Conditions: The final step involves the reaction of the alkylated piperidine intermediate with an isocyanate derivative under mild conditions to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea backbone undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Reacts with HCl (6M) at 80°C for 12 hours, yielding 2-methoxyethylamine and 1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methylamine as primary products.
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Mechanism: Protonation of the urea carbonyl followed by nucleophilic attack by water.
Basic Hydrolysis
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NaOH (2M) at 60°C cleaves the urea group into ammonia and corresponding carbamic acid intermediates, which further decarboxylate.
Alkylation and Acylation
The piperidine nitrogen and urea NH groups participate in alkylation/acylation:
Coupling Reactions
The urea NH groups engage in coupling with electrophiles:
Carbodiimide-Mediated Coupling
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Reacts with carboxylic acids (e.g., benzoic acid) using DCC/HOBt in THF to form acylurea derivatives.
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Yields: 60-75% after purification via column chromatography .
Isocyanate Reactions
Oxidation and Reduction
Oxidation
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Pyridinylsulfonyl group resists oxidation, but the methoxyethyl chain undergoes mild oxidation with KMnO₄ to form carboxylic acid derivatives.
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to thioether, altering biological activity.
Structural Modifications for Pharmacological Optimization
Key synthetic routes from research studies:
Stepwise Synthesis Protocol
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Piperidine Functionalization :
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1-(Pyridin-3-ylsulfonyl)piperidin-4-amine reacts with 4-nitrophenyl chloroformate in THF to form a carbamate intermediate.
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Urea Formation :
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Carbamate intermediate couples with 2-methoxyethylamine in DMF at 50°C, yielding the target urea derivative.
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-
Purification :
Stability Under Physiological Conditions
Scientific Research Applications
The compound exhibits notable biological activities, particularly in the following areas:
Antitumor Activity
Research indicates that urea derivatives similar to 1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea demonstrate significant antiproliferative effects against various cancer cell lines.
Case Study:
In a study assessing related urea derivatives, the following GI50 values were reported:
| Cancer Type | GI50 (µM) |
|---|---|
| Non-small lung cancer | 1.7 |
| Prostate cancer | 15.9 |
| Ovarian cancer | 25.9 |
These findings suggest that modifications to the urea structure can enhance antitumor efficacy.
Antimicrobial Activity
The compound has shown promise in antimicrobial assays, indicating broad-spectrum antibacterial properties.
Minimum Inhibitory Concentrations (MIC) :
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.03–0.06 |
| Streptococcus pyogenes | 0.06–0.12 |
| Haemophilus influenzae | 0.25–1 |
These results highlight its potential as an antimicrobial agent, which could be beneficial in clinical settings.
Structure-Activity Relationship (SAR)
The presence of both pyridine and piperidine moieties is crucial for the biological activity of this compound. The structural features contribute to enhanced binding affinity to target proteins involved in tumor growth and bacterial resistance.
Research Findings and Insights
Several studies have explored the applications of urea derivatives, emphasizing their potential in drug discovery:
- Antitumor Efficacy : A recent study demonstrated that urea derivatives exhibit selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy.
- Antimicrobial Properties : Investigations into thiazole-containing urea derivatives have revealed promising antibacterial activity, supporting the notion that structural modifications can enhance therapeutic potential.
Mechanism of Action
The mechanism by which 1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea and related compounds:
Key Findings:
Structural Impact on Activity :
- The pyridin-3-ylsulfonyl group in the target compound may enhance binding to sulfonyl-sensitive targets (e.g., kinases or proteases) compared to isopropylsulfonyl (Compound 11) or methylsulfonyl (), which are bulkier or less polar .
- The 2-methoxyethyl chain improves solubility relative to rigid systems like oxaadamantyl () or benzoannulene (Compound 11), which prioritize target affinity over bioavailability .
Compound 11’s TRPV1 activity highlights the role of sulfonyl-piperidine ureas in pain management, a pathway the target compound may share .
Pharmacokinetic Considerations :
Biological Activity
1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for further research in pharmacology and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.4 g/mol. The presence of the methoxyethyl group and the pyridine sulfonyl moiety contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄N₄O₄S |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 1428380-08-8 |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound's structure allows it to bind selectively to specific enzymes or receptors, influencing various biochemical pathways involved in disease processes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations. The mechanism appears to involve interference with lipid biosynthesis pathways in bacteria, similar to other antimicrobial agents targeting PlsY enzymes .
Cytotoxicity and Dose-Response Relationships
A critical aspect of evaluating the biological activity of this compound involves understanding its cytotoxic effects. Research indicates a bell-shaped dose-response curve, where lower concentrations promote cell viability, while higher concentrations lead to toxicity. This phenomenon highlights the importance of optimizing dosage in therapeutic applications .
Study on Enzyme Inhibition
In a study focused on enzyme inhibition, this compound was shown to effectively inhibit specific enzymes associated with pathogenic processes. The compound's binding affinity was assessed using molecular docking techniques, revealing strong interactions with target sites on the enzymes .
Comparative Analysis with Analog Compounds
Comparative studies have been conducted with structurally similar compounds to evaluate relative biological activities. For example, analogs with different alkyl substituents showed varying degrees of enzyme inhibition and cytotoxicity, suggesting that modifications in the side chains can significantly influence biological outcomes .
Summary of Findings
Q & A
Q. What are the optimal synthetic routes for 1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea, and what are the critical reaction conditions?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the piperidine intermediate. For example, 1-(pyridin-3-ylsulfonyl)piperidin-4-ylmethanol can be synthesized via sulfonylation of piperidin-4-ylmethanol using pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .
- Step 2: Activation of the urea precursor. Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) are used to form the urea bond between the 2-methoxyethylamine and the activated piperidine intermediate. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are preferred, with yields ranging from 51% to 66% depending on substituent steric effects .
Critical Conditions:
- Temperature: Reactions are conducted at room temperature or mild heating (40–60°C).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) ensures purity.
- Characterization: Confirm via NMR (300–400 MHz, DMSO-) and LC-MS for molecular ion verification .
Q. What analytical techniques are most effective for characterizing the compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy:
- Mass Spectrometry (MS):
- HPLC-PDA:
Advanced Research Questions
Q. How does the sulfonyl group in the compound influence its binding affinity to target enzymes like soluble epoxide hydrolase (sEH)?
Methodological Answer: The pyridin-3-ylsulfonyl group enhances binding through:
- Hydrogen Bonding: Sulfonyl oxygen atoms interact with catalytic residues (e.g., Tyr, Asp) in sEH’s active site .
- Electrostatic Complementarity: The sulfonyl group’s electron-withdrawing nature stabilizes the enzyme’s oxyanion hole during transition-state formation .
- Structure-Activity Relationship (SAR):
Supporting Data:
| Modification | IC (nM) | C (µg/mL) |
|---|---|---|
| Pyridin-3-ylsulfonyl | 12.5 | 1.8 |
| Methanesulfonyl | 89.3 | 0.4 |
| Butanesulfonyl | 9.1 | 2.5 |
Q. What in vitro assays are suitable for evaluating the compound’s inhibitory activity against soluble epoxide hydrolase (sEH)?
Methodological Answer:
- Fluorescent-Based Assay:
- Competitive FRET Assay:
- Enzyme Kinetics:
Q. How do structural modifications to the piperidine or pyridinylsulfonyl moieties affect the compound’s pharmacokinetic profile?
Methodological Answer:
- Piperidine Modifications:
- Sulfonyl Group Variations:
Pharmacokinetic Comparison:
| Derivative | logP | AUC (µg·h/mL) | t (h) |
|---|---|---|---|
| Parent Compound | 3.2 | 12.5 | 3.8 |
| Hydroxyethyl-Piperidine | 2.5 | 45.7 | 5.1 |
| Trifluoromethoxy-Pyridine | 3.0 | 28.3 | 4.2 |
Q. What strategies mitigate off-target effects in cellular assays for this compound?
Methodological Answer:
- Counter-Screening:
- Proteome Profiling:
- Dose-Response Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
